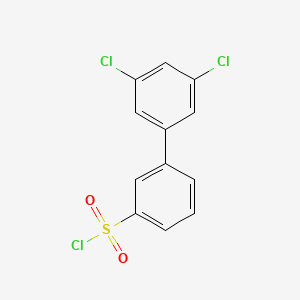

3-(3,5-dichlorophenyl)benzenesulfonyl Chloride

Descripción general

Descripción

3-(3,5-dichlorophenyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C12H7Cl3O2S. It is a white to yellow solid that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both sulfonyl chloride and dichlorophenyl groups.

Métodos De Preparación

The synthesis of 3-(3,5-dichlorophenyl)benzenesulfonyl Chloride typically involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride. Another method involves the reaction between benzene and chlorosulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-(3,5-dichlorophenyl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and water or aqueous solutions for hydrolysis. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the formation of sulfonamides and other derivatives, making it vital in drug development processes .

Pharmaceutical Development

This compound is extensively utilized in the pharmaceutical industry for the modification of biologically active molecules. Its electrophilic nature enables it to react with nucleophiles, facilitating the synthesis of novel therapeutic agents .

Case Study: Synthesis of Anticancer Agents

In research aimed at developing anticancer drugs, this sulfonyl chloride was used to modify existing drug candidates, enhancing their efficacy and selectivity against cancer cells .

Agrochemical Formulation

The compound plays a significant role in the formulation of pesticides and herbicides. Its ability to modify chemical structures enhances the effectiveness of agrochemicals in crop protection, leading to improved agricultural yields .

Table 1: Comparison of Agrochemical Applications

| Application Type | Compound Used | Purpose |

|---|---|---|

| Herbicide Development | This compound | Enhances herbicidal activity |

| Pesticide Formulation | Various sulfonamide derivatives | Improves pest control efficiency |

Material Science

In material science, this compound is employed in creating specialty polymers and resins. Its unique chemical properties contribute to the development of durable materials used in various industrial applications .

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing reagents that facilitate the detection and quantification of other chemical substances. This application is crucial in laboratories for quality control and research purposes .

Table 2: Analytical Applications

| Application | Methodology | Outcome |

|---|---|---|

| Reagent Development | Chromogenic systems | Enhanced detection sensitivity |

| Quantitative Analysis | HPLC with sulfonamide derivatives | Accurate quantification of analytes |

Mecanismo De Acción

The mechanism of action of 3-(3,5-dichlorophenyl)benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is utilized in the modification of molecules and the synthesis of new compounds.

Comparación Con Compuestos Similares

3-(3,5-dichlorophenyl)benzenesulfonyl Chloride can be compared with other sulfonyl chlorides, such as:

3,5-Dichlorobenzenesulfonyl Chloride: Similar in structure but lacks the biphenyl moiety.

3,5-Dimethylbenzenesulfonyl Chloride: Contains methyl groups instead of chlorine atoms, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl chloride group with the electronic effects of the dichlorophenyl group, making it a valuable compound in various chemical and research applications .

Actividad Biológica

3-(3,5-Dichlorophenyl)benzenesulfonyl chloride, also known as 3,5-dichlorobenzenesulfonyl chloride, is a sulfonyl chloride compound with significant implications in medicinal chemistry and synthetic organic chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H8Cl2O2S

- Molecular Weight : 275.16 g/mol

- Structural Characteristics : The compound features a sulfonyl group (-SO2-) attached to a dichlorophenyl moiety, contributing to its reactivity and biological activity.

Pharmacological Profile

This compound exhibits various biological activities primarily due to its ability to interact with different biological targets. Key findings include:

- CYP Enzyme Inhibition : The compound is identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism and the activation of prodrugs . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- BBB Permeation : It is classified as a blood-brain barrier (BBB) permeant, indicating potential central nervous system effects .

Antioxidant Properties

Research has indicated that derivatives of this compound demonstrate antioxidant activity. In vitro studies have shown that these compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related disorders .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to:

- Enzyme Inhibition : By modifying active site residues in enzymes such as CYP450s, the compound alters metabolic pathways.

- Protein Interactions : The sulfonamide group can interact with amino acids in proteins, affecting their function and stability.

Study on Antioxidant Effects

In a study assessing the antioxidant properties of various sulfonamide derivatives, this compound was evaluated for its ability to protect human fibroblasts against oxidative damage. Results indicated a significant reduction in oxidative stress markers when treated with this compound compared to controls .

Clinical Implications

The compound's inhibition of CYP1A2 has been linked to potential drug-drug interactions. A clinical study involving patients taking medications metabolized by CYP1A2 demonstrated altered plasma concentrations when co-administered with this compound .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(3,5-dichlorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2S/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)18(15,16)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPQWBMYWHCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232286 | |

| Record name | 3′,5′-Dichloro[1,1′-biphenyl]-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-92-5 | |

| Record name | 3′,5′-Dichloro[1,1′-biphenyl]-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′,5′-Dichloro[1,1′-biphenyl]-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.